REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([CH2:7][O:8][C:9]([NH:11][CH2:12][C:13]#[N:14])=[O:10])=[CH:3][CH:2]=1.B.CSC.O.[ClH:20]>O1CCCC1>[ClH:20].[C:9]([NH:11][CH2:12][CH2:13][NH2:14])([O:8][CH2:7][C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1)=[O:10] |f:1.2,6.7|
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)COC(=O)NCC#N
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was added slowly, with vigorous stirring
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the excess tetrahydrofuran and dimethyl sulfide was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The aqueous residue was extracted with ether (2×50 ml)
|
Type
|
TEMPERATURE
|
Details
|
The pH of the aqueous residue was raised to 11
|
Type
|
ADDITION
|
Details
|
by adding concentrated NH4OH
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous solution was extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
washed with brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil was dissolved in 30 ml of anhydrous methanol
|
Type
|
ADDITION
|
Details
|
treated with cold methanolic HCl
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to produce a solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(=O)(OCC1=CC=CC=C1)NCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.1 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |